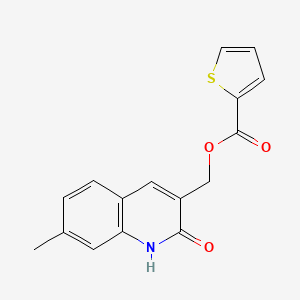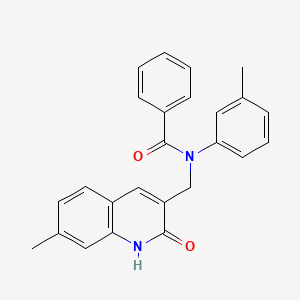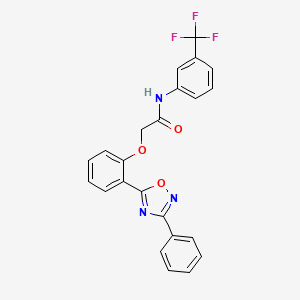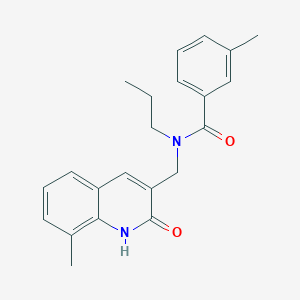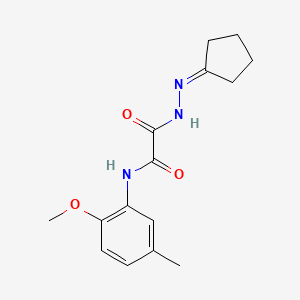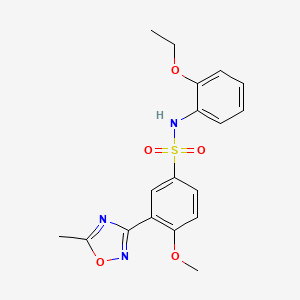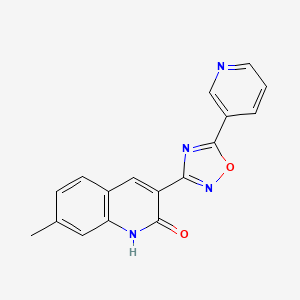
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
作用机制
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth. Specifically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a critical role in cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has both biochemical and physiological effects. Biochemically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Physiologically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to reduce tumor growth and increase survival rates in animal models of cancer.
实验室实验的优点和局限性
One advantage of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential as a building block for the synthesis of functional materials. Another advantage is its potential as an anticancer agent. However, one limitation of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
未来方向
There are several potential future directions for research on 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Another direction is to explore its potential as a building block for the synthesis of functional materials, with a focus on developing new materials with unique properties. Additionally, there is potential for research on the use of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in organic electronics, particularly as a material for use in OLEDs.
合成方法
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-chlorophenylhydrazine and sodium methoxide. The resulting intermediate is then reacted with pyridine-3-carboxylic acid hydrazide and acetic anhydride to form 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole.
科学研究应用
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential application in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In materials science, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and organic semiconductors. In organic electronics, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied as a potential material for use in organic light-emitting diodes (OLEDs).
属性
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c1-25-19-15(8-9-16(22-19)12-4-6-14(20)7-5-12)17-23-18(26-24-17)13-3-2-10-21-11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQWJRYUOHBZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(4-chloro-N-methylphenylsulfonamido)-N-propylbenzo[b]thiophene-2-carboxamide](/img/structure/B7692373.png)
